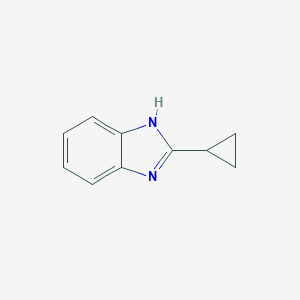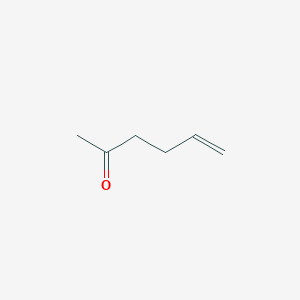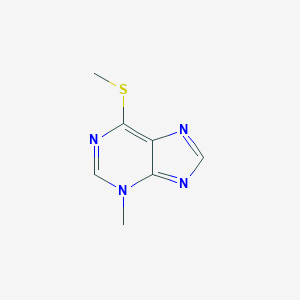
3-Methyl-6-methylthiopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-methylthiopurine is a naturally occurring purine derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. This compound has been studied extensively for its unique properties and mechanisms of action, making it a valuable tool for understanding various biological processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-methylthiopurine is not fully understood, but it is believed to act by inhibiting various enzymes and processes involved in DNA replication and cell division. This makes it a valuable tool for studying these processes in both healthy and diseased cells.
Biochemical and Physiological Effects:
3-Methyl-6-methylthiopurine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA synthesis and cell division, induction of apoptosis, and inhibition of viral replication. These effects make it a promising candidate for the development of new therapies for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-6-methylthiopurine in lab experiments is its unique properties and mechanisms of action, which allow researchers to study various biological processes in detail. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in order to ensure accurate results.
Direcciones Futuras
There are many potential future directions for research involving 3-Methyl-6-methylthiopurine. One area of focus could be the development of new therapies for viral infections and cancer using this compound. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 3-Methyl-6-methylthiopurine can be achieved through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 6-chloropurine with methanethiol in the presence of a base, followed by purification through chromatography techniques.
Aplicaciones Científicas De Investigación
3-Methyl-6-methylthiopurine has been extensively studied for its potential applications in drug development and biological research. It has been shown to have antiviral and anticancer properties, making it a promising candidate for the development of new therapies. Additionally, it has been used as a tool in biochemical and physiological studies, allowing researchers to better understand the mechanisms of various biological processes.
Propiedades
Número CAS |
1008-08-8 |
|---|---|
Nombre del producto |
3-Methyl-6-methylthiopurine |
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
3-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-7(12-2)5-6(11)9-3-8-5/h3-4H,1-2H3 |
Clave InChI |
JZJPPRVXJHAHQM-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
SMILES canónico |
CN1C=NC(=C2C1=NC=N2)SC |
Otros números CAS |
1008-08-8 |
Sinónimos |
3-Methyl-6-methylthio-3H-purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
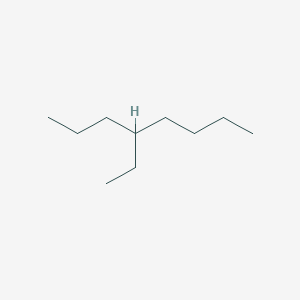
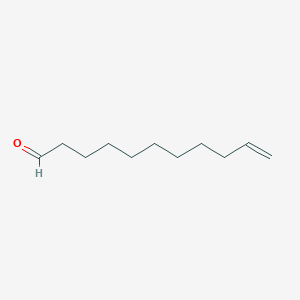
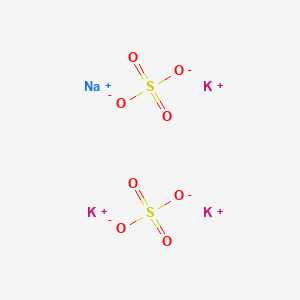
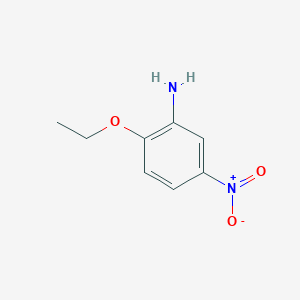
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)





